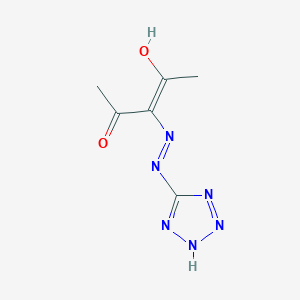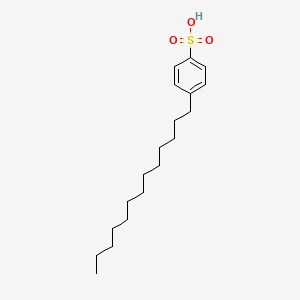![molecular formula C31H26O3P2 B14161695 {2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide CAS No. 160625-25-2](/img/structure/B14161695.png)
{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether is an organophosphorus compound characterized by the presence of two diphenylphosphinyl groups attached to a central ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether typically involves the reaction of diphenylphosphine with appropriate halogenated precursors under controlled conditions. One common method involves the use of sodium diphenylphosphide and dichloromethane, resulting in the formation of the desired ether compound through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether .
Chemical Reactions Analysis
Types of Reactions
[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl groups back to phosphines.
Substitution: The ether linkage allows for substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether involves its interaction with molecular targets through its phosphinyl groups. These groups can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diphosphine ligands such as bis(diphenylphosphino)methane and 1,2-bis(diphenylphosphino)ethane. These compounds share structural similarities but differ in their specific chemical properties and applications .
Uniqueness
[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether is unique due to its specific ether linkage and the presence of two diphenylphosphinyl groups, which confer distinct reactivity and coordination properties. This makes it particularly useful in applications requiring stable and versatile ligands .
Properties
CAS No. |
160625-25-2 |
|---|---|
Molecular Formula |
C31H26O3P2 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-(diphenylphosphorylmethoxy)benzene |
InChI |
InChI=1S/C31H26O3P2/c32-35(26-15-5-1-6-16-26,27-17-7-2-8-18-27)25-34-30-23-13-14-24-31(30)36(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H,25H2 |
InChI Key |
FZQQXQHCJLATGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
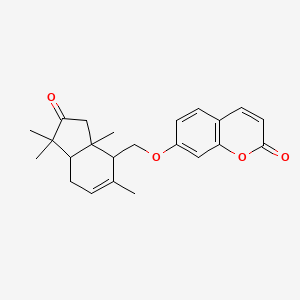

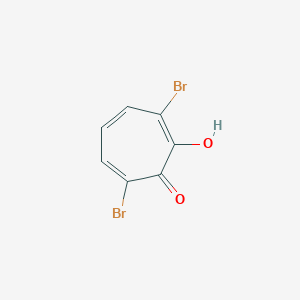
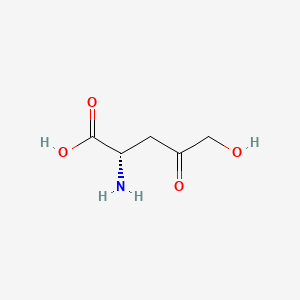



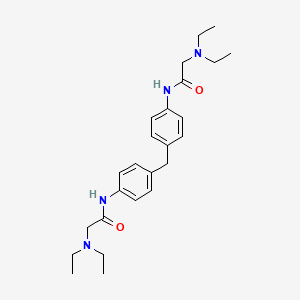
![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
